molecular formula C18H34O9S B3325118 m-PEG3-Sulfone-PEG4-propargyl CAS No. 2055041-02-4

m-PEG3-Sulfone-PEG4-propargyl

Cat. No.: B3325118
CAS No.: 2055041-02-4
M. Wt: 426.5 g/mol
InChI Key: RZOCFVBQMWCPJD-UHFFFAOYSA-N
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Description

m-PEG3-Sulfone-PEG4-propargyl is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Mechanism of Action

Target of Action

m-PEG3-Sulfone-PEG4-propargyl is a PEG-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby leading to the degradation of the target protein .

Mode of Action

The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is part of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions . Additionally, the hydrophilic PEG spacer can enhance the compound’s solubility in aqueous environments , potentially influencing its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG3-Sulfone-PEG4-propargyl involves the reaction of polyethylene glycol (PEG) derivatives with sulfone and propargyl groups. The process typically includes the following steps:

    PEGylation: PEG derivatives are functionalized with sulfone groups.

    Propargylation: The sulfone-functionalized PEG is then reacted with propargyl bromide under basic conditions to introduce the propargyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

m-PEG3-Sulfone-PEG4-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages.

Common Reagents and Conditions

    Reagents: Azide-bearing compounds or biomolecules, copper(I) catalysts.

    Conditions: Typically performed in aqueous media at room temperature or slightly elevated temperatures.

Major Products

The major product formed from the CuAAC reaction is a triazole-linked compound, which is highly stable and useful in various applications .

Scientific Research Applications

m-PEG3-Sulfone-PEG4-propargyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    m-PEG3-Sulfone-PEG4-azide: Similar structure but contains an azide group instead of a propargyl group.

    m-PEG3-Sulfone-PEG4-amine: Contains an amine group, used in different types of bioconjugation reactions.

Uniqueness

m-PEG3-Sulfone-PEG4-propargyl is unique due to its ability to undergo CuAAC, forming stable triazole linkages. This property makes it highly valuable in applications requiring robust and specific molecular linkages, such as PROTAC synthesis and bioconjugation .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O9S/c1-3-4-22-7-8-24-9-10-25-12-14-27-16-18-28(19,20)17-15-26-13-11-23-6-5-21-2/h1H,4-18H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOCFVBQMWCPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175653
Record name 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055041-02-4
Record name 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055041-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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